3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide
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Overview
Description
3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide is a heterocyclic compound that features a pyrroloimidazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide can be achieved through various synthetic routes. One common method involves the bromination of a pyrroloimidazole precursor. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
Scientific Research Applications
3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole
- 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole
Uniqueness
3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H8Br2N2O2 |
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Molecular Weight |
311.96 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H7BrN2O2.BrH/c8-7-9-5(6(11)12)4-2-1-3-10(4)7;/h1-3H2,(H,11,12);1H |
InChI Key |
PWBRHYFCXOPAFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C(N2C1)Br)C(=O)O.Br |
Origin of Product |
United States |
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